molecular formula C8H13N3O4 B13097507 6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione

6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13097507
M. Wt: 215.21 g/mol
InChI Key: VQLAUWUXGXYPKO-UHFFFAOYSA-N
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Description

6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with 2,3-dihydroxypropylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can take place at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound can be used in studies related to nucleic acid analogs and enzyme inhibitors.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluracil: A precursor in the synthesis of the compound.

    2,3-Dihydroxypropylamine: Another precursor used in the synthesis.

    Pyrimidine Derivatives:

Uniqueness

6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

6-(2,3-dihydroxypropylamino)-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O4/c1-4-6(9-2-5(13)3-12)10-8(15)11-7(4)14/h5,12-13H,2-3H2,1H3,(H3,9,10,11,14,15)

InChI Key

VQLAUWUXGXYPKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)NC1=O)NCC(CO)O

Origin of Product

United States

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